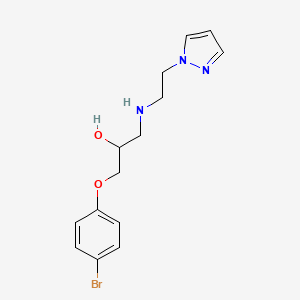
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research.
Mechanism of Action
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol selectively binds to β2-adrenergic receptors and blocks their activation by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. By blocking β2-adrenergic receptors, 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol can reduce bronchodilation, vasodilation, and glucose metabolism.
Biochemical and Physiological Effects:
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It can reduce airway resistance and improve lung function in patients with asthma. It can also reduce blood pressure and heart rate in patients with hypertension. In addition, it can improve glucose metabolism and insulin sensitivity in patients with type 2 diabetes.
Advantages and Limitations for Lab Experiments
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific effects of β2-adrenergic receptor activation. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also limitations to the use of 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times during an experiment. In addition, it can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol. One area of interest is the role of β2-adrenergic receptors in cancer progression. It has been suggested that β2-adrenergic receptors may play a role in promoting tumor growth and metastasis, and 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol could be used to study this hypothesis.
Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and pharmacokinetic properties. This could lead to the development of new drugs for the treatment of asthma, hypertension, and type 2 diabetes.
Conclusion:
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research. It has several advantages for lab experiments, but also has limitations that need to be considered. Future research on 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol could lead to new insights into the role of β2-adrenergic receptors in various physiological processes and the development of new drugs for the treatment of various diseases.
Synthesis Methods
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol can be synthesized by the reaction of 1-(4-bromophenoxy)-3-chloropropane-2-ol with 2-pyrazol-1-ylethylamine in the presence of a base such as potassium carbonate. The resulting product can be purified by column chromatography to obtain pure 1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol has been widely used in scientific research as a selective β2-adrenergic receptor antagonist. It has been used to study the role of β2-adrenergic receptors in various physiological processes such as bronchodilation, vasodilation, and glucose metabolism. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on cardiac function and blood pressure.
properties
IUPAC Name |
1-(4-bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-12-2-4-14(5-3-12)20-11-13(19)10-16-7-9-18-8-1-6-17-18/h1-6,8,13,16,19H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRNHZNSCUHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC(COC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(2-pyrazol-1-ylethylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
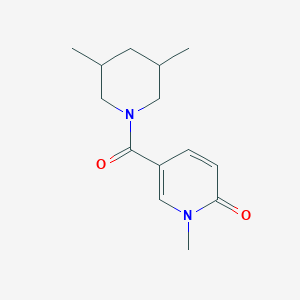
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
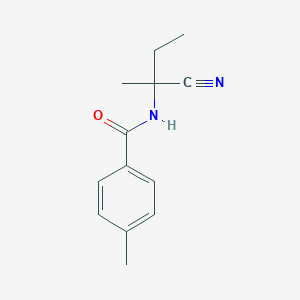
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)
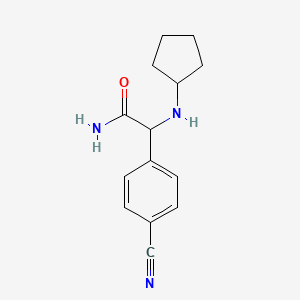
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
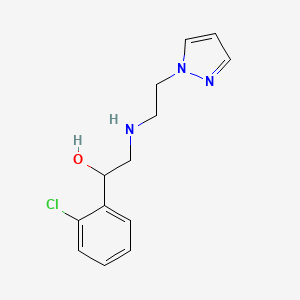
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
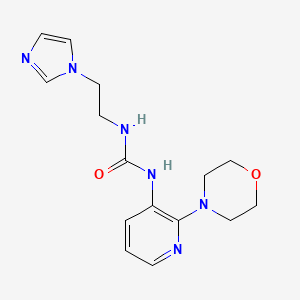
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)